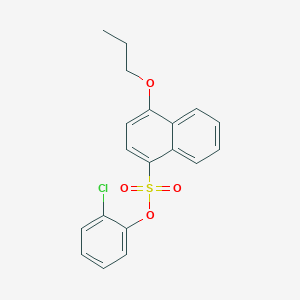

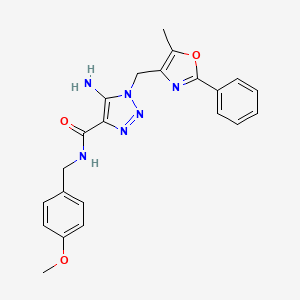

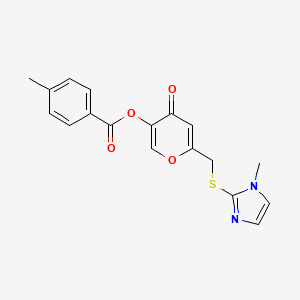

![molecular formula C12H17Cl2N3O B2514995 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1173036-46-8](/img/structure/B2514995.png)

1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the 3-methoxyphenyl group suggests potential interactions with biological systems, possibly influencing its pharmacological properties.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in the literature. For instance, a four-step synthesis of a compound with a similar imidazole structure, SKF-96365, was achieved with an overall yield of 9% . The synthesis involved the use of 1H-, 13C-NMR, HRMS, and elemental analysis for structural confirmation. Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various techniques. In a related study, the molecular structure of a chloro-substituted imidazole derivative was investigated using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques . The study provided insights into the vibrational modes, geometrical parameters, and electronic properties of the molecule, which are crucial for understanding the behavior of the compound .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions depending on their substituents. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, produced imidazo[1,2-a]pyridines and indoles . The reactivity of the 4-methoxyphenyl derivative in particular led to a mixture of products, indicating that the methoxy group can influence the course of the reaction. This suggests that the compound may also exhibit unique reactivity patterns due to its methoxyphenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their substituents. In the case of the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, properties such as molecular stability, charge distribution, and dipole moment were calculated . These properties are essential for understanding the interaction of the compound with biological targets. Additionally, the antimicrobial and antioxidant activities of a class of functionalized pyrazole scaffolds with a 4-methoxyphenyl group were evaluated, indicating that the compound may also possess similar activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Chiral and Achiral Imines Derived from 2-Phenyl-1H-imidazole-4-carbaldehyde : Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde revealed a variety of chiral and achiral compounds synthesized with high yields. These compounds were characterized and studied for their complexation stability constants with Cu(II), suggesting applications in coordination chemistry (Pařík & Chlupatý, 2014).

Antimicrobial Applications

- Antimicrobial Evaluation of Imidazole Derivatives : A study synthesized derivatives of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate and evaluated their in-vitro antibacterial and antifungal activities. Significant antimicrobial activity against common pathogens suggests potential pharmaceutical applications (Khanage et al., 2020).

Biological and Pharmacological Studies

- Synthesis and Biological Studies of Phenanthro[9,10-D] Imidazole : The synthesized compound exhibited potential biological and pharmaceutical importance, including antimicrobial and anticancer activities. The study highlights the pharmacokinetic advantages of imidazole derivatives for medical applications (Ramanathan, 2017).

Corrosion Inhibition

- Corrosion Inhibition Efficacy of Imidazole Derivatives : Research on new imidazole derivatives demonstrated their effectiveness as corrosion inhibitors in acidic solutions, showcasing the chemical versatility and industrial applications of imidazole compounds (Prashanth et al., 2021).

Photochromism and Material Science

- Synthesis and Photochromism of Imidazole Dimers : A study focused on the synthesis of imidazole derivatives and their dimers, revealing photochromic properties that could have implications for materials science and molecular engineering (Bai et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-8(13)12-14-7-11(15-12)9-4-3-5-10(6-9)16-2;;/h3-8H,13H2,1-2H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCAVEXNQIKMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC(=CC=C2)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

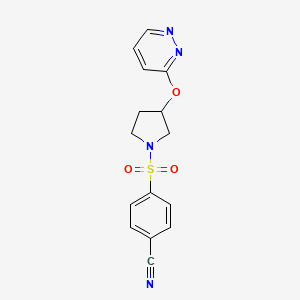

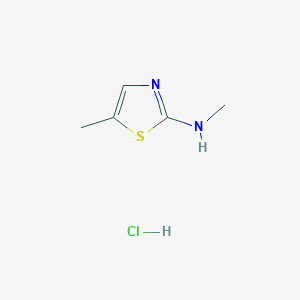

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)

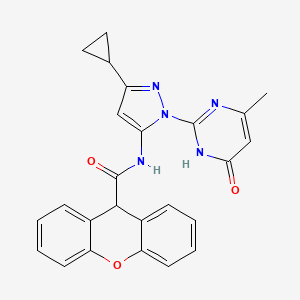

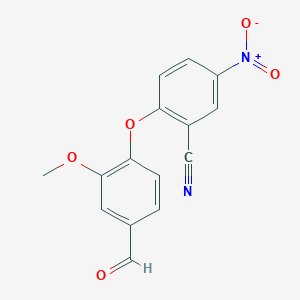

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

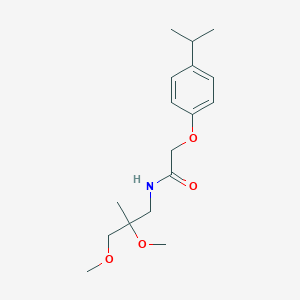

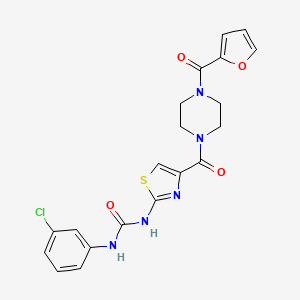

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)